Cas no 2016325-09-8 (1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine)
1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine
- EN300-1110429
- 1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine
- 2016325-09-8
-
- Inchi: 1S/C9H16N4O2/c10-9-11-7-13(12-9)3-5-14-6-8-2-1-4-15-8/h7-8H,1-6H2,(H2,10,12)
- InChI Key: KIEGIUUTRVJFFK-UHFFFAOYSA-N
- SMILES: O1CCCC1COCCN1C=NC(N)=N1
Computed Properties
- Exact Mass: 212.12732577g/mol
- Monoisotopic Mass: 212.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 75.2Ų
1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110429-0.05g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine |
2016325-09-8 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1110429-0.1g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine |
2016325-09-8 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1110429-0.25g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine |
2016325-09-8 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1110429-0.5g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine |
2016325-09-8 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1110429-1.0g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine |
2016325-09-8 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1110429-2.5g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine |
2016325-09-8 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1110429-5.0g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine |
2016325-09-8 | 5g |
$3770.0 | 2023-06-10 | ||
| Enamine | EN300-1110429-10.0g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine |
2016325-09-8 | 10g |
$5590.0 | 2023-06-10 | ||
| Enamine | EN300-1110429-1g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine |
2016325-09-8 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1110429-5g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-1,2,4-triazol-3-amine |
2016325-09-8 | 95% | 5g |
$2858.0 | 2023-10-27 |
1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine
Research Brief on 1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine (CAS: 2016325-09-8): Recent Advances and Applications
The compound 1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine (CAS: 2016325-09-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging applications in drug development.
Recent studies have highlighted the role of 1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine as a promising scaffold for the development of novel antifungal and antimicrobial agents. The compound's 1,2,4-triazole core is known for its bioisosteric properties, which mimic the imidazole ring found in many clinically relevant antifungal drugs. Researchers have optimized the synthesis of this compound, achieving high yields and purity through a multi-step process involving the coupling of oxolan-2-ylmethoxyethyl derivatives with 1H-1,2,4-triazol-3-amine precursors.
In vitro studies have demonstrated that 1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine exhibits potent inhibitory activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. Mechanistic investigations suggest that the compound targets fungal cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol biosynthesis. This mode of action is analogous to that of azole-class antifungals, but with improved selectivity and reduced off-target effects.
Beyond its antifungal properties, recent research has explored the potential of 1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine in oncology. Preliminary data indicate that the compound may modulate key signaling pathways involved in cancer cell proliferation and apoptosis. Specifically, it has shown inhibitory effects on protein kinases such as EGFR and VEGFR, suggesting its utility as a multi-targeted kinase inhibitor. These findings are supported by molecular docking studies, which reveal strong binding affinities between the compound and these kinase targets.
The pharmacokinetic profile of 1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine has also been investigated, with promising results. The compound exhibits good oral bioavailability and favorable tissue distribution in preclinical models. Its metabolic stability is attributed to the presence of the oxolan-2-ylmethoxyethyl moiety, which resists rapid degradation by hepatic enzymes. These properties make it a viable candidate for further development as an oral therapeutic agent.
In conclusion, 1-{2-(oxolan-2-yl)methoxyethyl}-1H-1,2,4-triazol-3-amine represents a versatile and pharmacologically active compound with broad applications in antifungal and anticancer therapy. Ongoing research is focused on optimizing its structure-activity relationships and evaluating its efficacy in advanced preclinical models. The compound's unique chemical features and promising biological activities position it as a valuable asset in the pursuit of novel therapeutic agents.
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